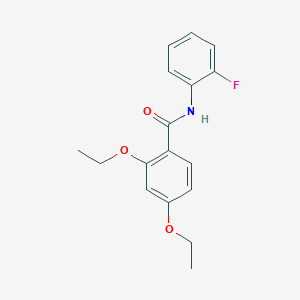![molecular formula C16H16N2O3 B5343700 2-[(3-methoxybenzoyl)amino]-N-methylbenzamide](/img/structure/B5343700.png)
2-[(3-methoxybenzoyl)amino]-N-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3-methoxybenzoyl)amino]-N-methylbenzamide, also known as N-(3-methoxybenzoyl)-N'-methylbenzamide or simply MMMA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of new drugs and therapies. MMMA is a member of the benzamide family of compounds, which are known to exhibit a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory properties. In
Mécanisme D'action
The mechanism of action of MMMA is not fully understood, but it is believed to involve the inhibition of several key enzymes and signaling pathways that are involved in cancer cell growth and survival. One study found that MMMA inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Another study found that MMMA inhibits the activation of the Akt signaling pathway, which is known to play a key role in cancer cell survival.
Biochemical and Physiological Effects
In addition to its antitumor activity, MMMA has been shown to exhibit a range of other biochemical and physiological effects. Studies have found that MMMA exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. MMMA has also been shown to exhibit antiviral activity against several viruses, including the influenza virus and the herpes simplex virus.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using MMMA in lab experiments is its potent antitumor activity, which makes it a promising candidate for the development of new cancer therapies. In addition, MMMA is relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using MMMA in lab experiments is its potential toxicity, which can limit its use in vivo.
Orientations Futures
There are several future directions for research on MMMA. One area of research is in the development of new cancer therapies that incorporate MMMA as a key component. Another area of research is in the exploration of MMMA's potential applications in the treatment of other diseases, such as viral infections and inflammatory disorders. Finally, future research could focus on the development of new synthetic methods for MMMA that are more efficient and environmentally friendly.
Méthodes De Synthèse
The synthesis of MMMA involves the reaction of 3-methoxybenzoic acid with thionyl chloride to form 3-methoxybenzoyl chloride. The resulting compound is then reacted with 2-[(3-methoxybenzoyl)amino]-N-methylbenzamidemethylbenzamide in the presence of a base such as triethylamine to yield MMMA. The overall reaction can be represented as follows:
Applications De Recherche Scientifique
MMMA has been the subject of numerous scientific studies due to its potential applications in the development of new drugs and therapies. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that MMMA exhibits potent antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. In addition, MMMA has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Propriétés
IUPAC Name |
2-[(3-methoxybenzoyl)amino]-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-17-16(20)13-8-3-4-9-14(13)18-15(19)11-6-5-7-12(10-11)21-2/h3-10H,1-2H3,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMSQUAOHWCVGHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC=C1NC(=O)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-{[(1H-1,2,3-triazol-5-ylthio)acetyl]amino}benzoate](/img/structure/B5343625.png)

![N-ethyl-3-[4-(2-oxopyrrolidin-1-yl)piperidin-1-yl]-N-phenylpropanamide](/img/structure/B5343635.png)

![3-{[(3R*,3aR*,7aR*)-3-(4-methoxyphenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]carbonyl}benzonitrile](/img/structure/B5343649.png)
![8-(2-methoxyisonicotinoyl)-3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5343653.png)
![N-(4-{[6-(4-morpholinyl)-3-pyridazinyl]amino}phenyl)-2-thiophenecarboxamide](/img/structure/B5343661.png)
![1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B5343665.png)

![N'-[(1-benzyl-1H-indol-3-yl)methylene]-4-fluorobenzenesulfonohydrazide](/img/structure/B5343676.png)
![N-[4-(trifluoromethoxy)phenyl]ethanesulfonamide](/img/structure/B5343681.png)
![1'-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-1,4'-bipiperidine-4'-carboxamide dihydrochloride](/img/structure/B5343684.png)
![4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5343715.png)
![4-(5-{[1-(4-ethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-furyl)benzenesulfonamide](/img/structure/B5343719.png)